molecular formula C5H10O4 B12394720 Thyminose-13C-2

Thyminose-13C-2

Cat. No.: B12394720
M. Wt: 135.12 g/mol
InChI Key: ASJSAQIRZKANQN-YLIYBGLLSA-N
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Description

Thyminose-13C-2, also known as Deoxyribose-13C-2, is a stable isotope-labeled compound. It is an endogenous metabolite, meaning it is naturally produced within organisms. The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications, particularly in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thyminose-13C-2 is synthesized by incorporating carbon-13 into the molecular structure of thyminose. The synthesis involves the use of stable heavy isotopes of carbon. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 into the desired position within the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The production process is optimized for yield and purity, ensuring that the final product meets the required specifications for research use. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the stability of the product during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Thyminose-13C-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions, such as temperature, pH, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

Thyminose-13C-2 has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Thyminose-13C-2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the role of specific metabolites. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific labeling at the second carbon position, which makes it particularly useful for certain types of metabolic studies. The position of the carbon-13 label can influence the behavior of the compound in metabolic pathways, making this compound distinct from other labeled compounds .

Properties

Molecular Formula

C5H10O4

Molecular Weight

135.12 g/mol

IUPAC Name

(3S,4R)-3,4,5-trihydroxy(513C)pentanal

InChI

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3+1

InChI Key

ASJSAQIRZKANQN-YLIYBGLLSA-N

Isomeric SMILES

C(C=O)[C@@H]([C@@H]([13CH2]O)O)O

Canonical SMILES

C(C=O)C(C(CO)O)O

Origin of Product

United States

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